5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-3-1-12(2-4-14)10-24-11-13(9-17(22)19(24)26)18(25)23-16-7-5-15(21)6-8-16/h1-9,11H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMOZRGWPPYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound belonging to the class of pyridinecarboxamides. Its unique structure, characterized by multiple chlorine substituents and a pyridine core, suggests potential biological activities that warrant investigation. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H14Cl2N2O2
- Molecular Weight : 373.23 g/mol
- CAS Number : 339024-55-4
- Boiling Point : 565.2 ± 50.0 °C (predicted)
- Density : 1.42 ± 0.1 g/cm³ (predicted)
- pKa : 13.62 ± 0.70 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert effects by:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have demonstrated the ability to induce apoptosis in cancer cells through caspase-dependent mechanisms .
Antimicrobial Properties
The compound has been investigated for its antibacterial and antifungal activities. Preliminary findings suggest that it could inhibit the growth of certain pathogens, although specific data on its efficacy against various strains remain limited.
Case Studies and Research Findings
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and neuroprotective agent . It interacts with biological targets involved in immune response modulation and neuronal survival, making it a candidate for treating neurological conditions such as multiple sclerosis.
Therapeutic Applications
The therapeutic potential of 5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be categorized into several key areas:
-
Neurological Disorders :
- Potential treatment for multiple sclerosis due to its neuroprotective properties.
- Studies suggest it may help in preserving neuronal integrity under inflammatory conditions.
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Anti-inflammatory Applications :
- The compound has shown promise in modulating immune responses, making it a candidate for inflammatory diseases.
-
Cancer Research :
- Investigations into its role in cancer therapy are ongoing, focusing on its ability to influence tumor cell survival and proliferation.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in animal models of multiple sclerosis. Results indicated a significant reduction in neuroinflammation and preservation of myelin integrity.
Study 2: Anti-inflammatory Properties
In vitro experiments demonstrated that the compound effectively inhibited pro-inflammatory cytokine production in activated microglia, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogues
The compound is compared to structurally related pyridinecarboxamides with variations in benzyl and amide substituents. Below is a detailed comparison:
Key Observations:
- Positional Isomerism : The 3-chlorobenzyl analogue (CAS 339024-51-0) shares the same molecular weight as the target compound but exhibits altered steric and electronic profiles due to meta-substitution on the benzyl group .
- Electron-Donating vs. Conversely, the 3-CF₃ substituent (CAS 339024-66-7) adds strong electron-withdrawing effects, which may influence binding interactions in biological systems .
- Halogen Addition : The 3,4-dichlorobenzyl derivative (CAS 339023-93-7) increases molecular weight and lipophilicity, which could impact crystallization behavior .
Electronic and Steric Effects
Benzyl Substitution :
- 4-Cl vs. However, explicit melting point data are unavailable in the evidence .
- 3,4-diCl Benzyl: The additional chlorine atom increases steric bulk and electron-withdrawing effects, which may reduce solubility in nonpolar solvents .
Amide Substitution :
- 4-Cl Phenyl : The target’s 4-Cl-phenyl group contributes to a planar, rigid structure, as inferred from crystallographic tools like SHELX .
- 4-OMe Phenyl : Methoxy substitution (CAS 338977-35-8) introduces resonance effects, altering electron density distribution across the pyridine ring, as analyzed via Multiwfn wavefunction methods .
Research Findings and Trends
Spectral Characterization: The target compound and its analogues are characterized by distinct ¹H-NMR signals. Mass spectrometry (MS) data confirm molecular ion peaks consistent with halogenated formulae (e.g., [M+H]⁺ at 455.1 for a related pyrazole compound) .
Crystallography and Software :
- Programs like SHELX and Mercury are critical for resolving crystal structures, with SHELXL widely used for refining small-molecule coordinates .
Purity and Commercial Availability :
- Commercial samples (e.g., CAS 339023-93-7) are available at >90% purity, suggesting utility in high-throughput screening .
Q & A
Q. What are the recommended methods for synthesizing 5-chloro-1-(4-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide with high yield?
-
Methodological Answer :
Synthesis optimization can employ Design of Experiments (DoE) to systematically evaluate factors like temperature, solvent polarity, catalyst loading, and reaction time. For example:Factor Levels Tested Optimal Range Temperature 60–120°C 90–100°C Solvent DMF, THF, DCM DMF Catalyst Pd(OAc)₂, CuI Pd(OAc)₂ (0.5 mol%) Statistical analysis (e.g., ANOVA) identifies critical parameters. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity by HPLC (≥98%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
Use a multi-technique approach:- NMR : Compare / spectra with computational predictions (e.g., density functional theory).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning.
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and isotopic patterns .
Q. What analytical techniques are suitable for assessing purity?
- Methodological Answer :
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity?
- Methodological Answer :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT, MP2) to model intermediates and transition states.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions for functionalization (e.g., chlorination, amidation).
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability.
- Meta-analysis : Pool data from multiple studies, applying statistical weighting to account for experimental design differences.
- Dose-response validation : Re-test activity in independent labs using IC₅₀/EC₅₀ protocols .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow chemistry : Optimize residence time and mixing efficiency to prevent racemization.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Catalyst immobilization : Use silica-supported catalysts to enhance recyclability and reduce metal leaching .
Q. How to design experiments for studying the compound’s environmental fate and degradation pathways?
- Methodological Answer :
- HPLC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil/water systems).
- Isotope labeling : Use -labeled analogs to study mineralization rates.
- QSAR modeling : Predict ecotoxicity based on substituent electronegativity and lipophilicity .
Data Contradiction Analysis
Q. Conflicting reports exist about the compound’s solubility in polar solvents. How to address this?
- Methodological Answer :
- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.
- Phase diagrams : Construct ternary diagrams (compound/solvent/anti-solvent) to map crystallization boundaries.
- Reproducibility protocols : Publish detailed solvent preparation methods (e.g., degassing, moisture content) to reduce variability .
Q. How to reconcile differences in reported IC₅₀ values for enzyme inhibition assays?
- Methodological Answer :
- Enzyme source standardization : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian).
- ATP concentration controls : Maintain consistent ATP levels (e.g., 1 mM) to avoid competitive inhibition artifacts.
- Data normalization : Report IC₅₀ values relative to a positive control (e.g., staurosporine for kinases) .
Methodological Innovations
Q. How can advanced separation technologies improve purification of this compound?
- Methodological Answer :
- Membrane filtration : Use nanofiltration membranes (MWCO = 500 Da) to remove low-MW impurities.
- SFC (Supercritical Fluid Chromatography) : Employ CO₂-based mobile phases for high-resolution separation of diastereomers.
- Crystallization engineering : Optimize cooling rates and seed crystal addition to enhance polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
